Lipophilicity Differential Between Regioisomers
The target 3-ethylaminomethyl-4-bromo isomer exhibits a computed XLogP3 of 2.0, compared with 2.3 for the regioisomeric 4-Bromo-2-[(ethylamino)methyl]phenol (CAS 42313-78-0), both determined by the XLogP3 3.0 algorithm [1][2]. This ΔLogP of -0.3 units indicates the meta-aminomethyl configuration modestly reduces lipophilicity relative to the ortho-substituted analog, potentially translating to altered membrane permeability, plasma protein binding, and metabolic clearance in pharmacokinetic profiling.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 4-Bromo-2-[(ethylamino)methyl]phenol (CAS 42313-78-0): XLogP3 = 2.3 |
| Quantified Difference | ΔXLogP3 = -0.3 (target compound is 0.3 log units less lipophilic) |
| Conditions | XLogP3 3.0 (PubChem release 2019.06.18); both isomers share identical molecular formula (C₉H₁₂BrNO) and molecular weight (230.10 g·mol⁻¹) |
Why This Matters
In fragment-based drug discovery, a ΔLogP of 0.3 can meaningfully shift ligand efficiency indices (LE, LLE) and influence early ADME triage decisions when selecting among isomeric building blocks.
- [1] PubChem. 4-Bromo-3-[(ethylamino)methyl]phenol. CID 66545234. CAS 1281872-64-7. Computed XLogP3 = 2.0. View Source
- [2] PubChem. 4-Bromo-2-((ethylamino)methyl)phenol. CID 22622505. CAS 42313-78-0. Computed XLogP3 = 2.3. View Source
